molecular formula C16H21NO4 B2959162 (1R,2R)-1-tert-Butoxycarbonylamino-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid CAS No. 1515884-57-7

(1R,2R)-1-tert-Butoxycarbonylamino-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid

Cat. No. B2959162
CAS RN: 1515884-57-7
M. Wt: 291.347
InChI Key: PGLXXKOXQVJUAT-OLZOCXBDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-1-tert-Butoxycarbonylamino-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid is a useful research compound. Its molecular formula is C16H21NO4 and its molecular weight is 291.347. The purity is usually 95%.
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Scientific Research Applications

Self-Assembly and Vesicle Formation

A study on the self-assembly of vesicles from amphiphilic aromatic amide-based oligomers, which incorporate structures closely related to the compound , reveals the significance of tert-butoxycarbonylamino groups in promoting ordered stacking of the backbones. These oligomers can self-assemble into vesicular structures in methanol, indicating potential applications in nanotechnology and drug delivery systems (Xu et al., 2009).

Folding Induced by Benzene-1,3,5-tricarboxylate Anion

Another study discusses the folding of linear arylamide oligomers in DMSO, induced by benzene-1,3,5-tricarboxylate anion. The oligomers comprised segments similar to the compound , demonstrating the influence of intermolecular hydrogen bonds in folding into compact structures. This indicates potential applications in the development of novel molecular sensors and materials (Xu et al., 2009).

Enantioselective Fluorescence Sensing

Research on enantioselective fluorescence sensing of chiral amino alcohols using a compound synthesized from similar starting materials highlights its potential application in analytical chemistry for chiral recognition and sensing (Liu et al., 2008).

Stereoselective Synthesis

The stereoselective synthesis of certain compounds, using esters related to the chemical , underlines the importance of such structures in synthetic organic chemistry, particularly in creating molecules with specific stereochemical configurations (Baker et al., 1998).

Aryl Hydrocarbon Receptor Agonists/Antagonists

A study on microbial-derived compounds as aryl hydrocarbon receptor agonists/antagonists, including structure-activity relationships, suggests potential therapeutic applications and insights into molecular biology (Cheng et al., 2017).

properties

IUPAC Name

(1R,2R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-13-11-7-5-4-6-10(11)8-9-12(13)14(18)19/h4-7,12-13H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t12-,13+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGLXXKOXQVJUAT-OLZOCXBDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C(CCC2=CC=CC=C12)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1[C@@H](CCC2=CC=CC=C12)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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